molecular formula C15H27N3O2 B8526304 1,1-Bis-(cyclohexyl)-5-methyl biuret CAS No. 919775-24-9

1,1-Bis-(cyclohexyl)-5-methyl biuret

Cat. No.: B8526304
CAS No.: 919775-24-9
M. Wt: 281.39 g/mol
InChI Key: NNGUPFAUNBSSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Bis-(cyclohexyl)-5-methyl biuret is a useful research compound. Its molecular formula is C15H27N3O2 and its molecular weight is 281.39 g/mol. The purity is usually 95%.
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Properties

CAS No.

919775-24-9

Molecular Formula

C15H27N3O2

Molecular Weight

281.39 g/mol

IUPAC Name

1,1-dicyclohexyl-3-(methylcarbamoyl)urea

InChI

InChI=1S/C15H27N3O2/c1-16-14(19)17-15(20)18(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3,(H2,16,17,19,20)

InChI Key

NNGUPFAUNBSSAB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC(=O)N(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared as described in General Procedure 1. To methyl urea (0.24 g) in tetrahydrofuran was added sodium hydride (22 mg of 60% in oil) and the reaction mixture stirred for 50 min at room temp. Dicyclohexyl carbamoyl chloride (0.8 g) was then added (ice bath cooling used during addition) and the mixture was stirred overnight. The reaction mixture was then added to 0.5 ml water, partially concentrated in vacuo and water (2 mL) and ethyl acetate (10 mL) was added. The non soluble material was removed by filtration and the organic layer collected and concentrated in vacuo. An aliquot of the crude was then dissolved in THF and purified by preparative LCMS to give the desired product (8 mg).
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

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